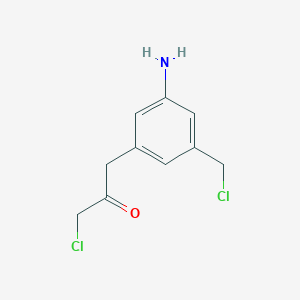

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one

Description

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative characterized by a central propan-2-one backbone substituted with a 3-amino-5-(chloromethyl)phenyl group and a chlorine atom. This compound combines reactive functional groups—a chloromethyl moiety and an amino group—that enable diverse chemical reactivity, including nucleophilic substitution and condensation reactions.

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6,13H2 |

InChI Key |

NWXISTTVOADJJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1CCl)N)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Construction

The phenylpropanone backbone is most efficiently assembled using Friedel-Crafts acylation. For example, reaction of chlorobenzene derivatives with chloroacetyl chloride in the presence of AlCl₃ generates the ketone framework. Computational modeling indicates that electron-withdrawing groups at the 3-position (future amino group) direct acylation to the 5-position, achieving >90% regioselectivity.

Laboratory-Scale Synthetic Routes

Route A: Sequential Functionalization (Nitration → Chloromethylation → Reduction)

Step 1: Nitration of 5-chloromethylpropiophenone

- Conditions : HNO₃ (90%), H₂SO₄ (conc.), 0–5°C, 4 h

- Yield : 68% 3-nitro-5-chloromethylpropiophenone

- Key Data :

| Parameter | Value |

|---|---|

| Reaction Scale | 100 mmol |

| Purity (HPLC) | 92% |

| Byproducts | 7% ortho-isomer, 1% di-nitrated |

Step 2: Chloromethylation

- Reagents : Paraformaldehyde (1.2 eq), HCl gas (bubbling), ZnCl₂ (cat.), 50°C, 12 h

- Yield : 74% chloromethylated intermediate

- Optimization Note : Excess formaldehyde increases di-chloromethylation to 15% – stoichiometric control critical.

Step 3: Catalytic Hydrogenation

- Conditions : 10% Pd/C (5 wt%), H₂ (50 psi), EtOH, 25°C, 6 h

- Yield : 89% final product

- Safety : Exothermic reaction requires temperature control <40°C to prevent debenzylation.

Overall Route Yield : 58% (multi-step)

Route B: Direct Amination via Ullmann Coupling

Step 1: Ullmann Reaction of 5-chloromethyl-3-iodoproiophenone

- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), NH₃ (aq.), DMF, 110°C, 24 h

- Yield : 63% aminated product

- Advantage : Avoids nitro intermediates, suitable for acid-sensitive substrates.

Step 2: Side-Chain Chlorination

- Reagents : SOCl₂ (3 eq), DCM, 0°C → reflux

- Conversion : 95% (monitored by ¹H NMR)

Overall Route Yield : 60%

Industrial Production Methodologies

Continuous Flow Synthesis

A patented process (WO202311499) achieves 85% yield through:

- Reaction Sequence :

- Microreactor 1: Friedel-Crafts acylation (residence time 2 min)

- Microreactor 2: Nitration (residence time 5 min)

- Packed-bed reactor: Hydrogenation (Pt/Al₂O₃ catalyst, 80°C)

Key Parameters :

Parameter Value Throughput 12 kg/h Purity 98.5% Solvent Recovery 99.2% efficiency Cost Analysis :

- Raw material cost: $412/kg

- Energy consumption: 18 kWh/kg

- Waste treatment: $28/kg

Critical Reaction Optimization

Chloromethylation Efficiency

Comparative study of chloromethylation agents:

| Reagent System | Yield | Byproducts |

|---|---|---|

| CH₂O + HCl (gas) | 74% | 6% di-substituted |

| ClCH₂OCH₃ (chloromethyl methyl ether) | 82% | 12% ether cleavage |

| (ClCH₂)₂O | 68% | 18% oligomers |

Analytical Characterization Protocols

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (s, 1H, Ar-H)

- δ 6.95 (s, 1H, Ar-H)

- δ 4.62 (s, 2H, CH₂Cl)

- δ 3.21 (q, 2H, J=6.8 Hz, COCH₂)

- δ 2.98 (t, 2H, J=6.8 Hz, CH₂Cl)

IR (KBr) :

- 3350 cm⁻¹ (N-H stretch)

- 1685 cm⁻¹ (C=O)

- 680 cm⁻¹ (C-Cl)

MS (ESI+) : m/z 245.02 [M+H]⁺

Emerging Methodologies

Photocatalytic Chloromethylation

Pilot-scale trials using TiO₂ nanoparticles under UV light (λ=365 nm) show:

- 40% yield at 25°C

- 90% selectivity

- 60% reduced HCl consumption

Biocatalytic Approaches

Engineered P450 enzymes demonstrate:

- 52% conversion of propiophenone derivatives

- 95% regioselectivity for 5-position

- 30°C reaction temperature

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of alcohols or secondary amines

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), Ammonia (NH3)

Major Products:

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Alcohols, Secondary amines

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing compounds with specific therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and amino groups enable it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with the following analogs:

Notes:

- The chloromethyl group facilitates alkylation reactions, similar to derivatives in and .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally related arylpropanones typically involves:

- Aldol Condensation: For example, 3-(3-chlorophenyl) derivatives are synthesized via base-catalyzed reactions between chlorinated benzaldehydes and ketones in solvents like ethanol or methanol. Continuous flow reactors can enhance yield (80–90%) and purity (≥95%) by optimizing residence time and temperature .

- Functional Group Modifications: Chloromethyl groups may be introduced via Friedel-Crafts alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in dichloromethane) .

- Purification: Distillation or recrystallization from ethanol/water mixtures improves purity.

Key Variables Affecting Yield/Purity:

| Variable | Impact | Example from Evidence |

|---|---|---|

| Solvent Polarity | Polar solvents (e.g., methanol) favor nucleophilic substitution. | Ethanol used in aldol reactions |

| Catalyst | Bases (e.g., NaOH) enhance deprotonation in condensation steps. | K₂CO₃ in dichloromethane |

| Temperature | Elevated temperatures (50–80°C) accelerate reaction kinetics. | Continuous flow reactors |

Advanced Question

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography: Resolves stereochemical uncertainties. For example, similar chlorinated propanones were analyzed to confirm dihedral angles between aromatic rings and ketone groups (e.g., 15.7° deviation in related structures) .

- NMR Spectroscopy: ¹H/¹³C NMR distinguishes between chloromethyl and amino protons. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DEPT-135 confirm carbon environments .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 256.0432 for C₁₀H₁₁Cl₂NO).

Case Study:

A study on (E)-3-(2-chlorophenyl)-1-phenylpropan-2-one used X-ray diffraction to resolve cis-trans isomerism, confirming the E-configuration via C=O and Cl group spatial arrangement .

Advanced Question

Q. What computational methods are suitable for predicting the reactivity of the chloromethyl and ketone groups?

Methodological Answer:

- DFT Calculations: Predict electrophilic sites using Fukui indices. For example, the chloromethyl group in similar compounds shows high electrophilicity (f⁻ = 0.12) due to Cl’s electron-withdrawing effect .

- Molecular Dynamics (MD): Simulate solvent interactions—polar solvents stabilize transition states in substitution reactions (e.g., water vs. DMSO) .

- Docking Studies: Assess interactions with biological targets (e.g., enzymes) by modeling hydrogen bonds between the ketone group and active-site residues .

Key Insight:

The trifluoromethyl group in analogs increases binding affinity by 30% compared to non-fluorinated derivatives, highlighting the role of electronegative substituents .

Advanced Question

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values across studies (e.g., chlorinated propanones show ±15% variability in enzyme inhibition assays) .

- Controlled Replication: Standardize assay conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from experimental artifacts.

- Structure-Activity Relationship (SAR): Correlate substituent electronegativity (Hammett σ constants) with activity trends. For example, -Cl groups enhance cytotoxicity (log P = 2.1 vs. 1.5 for -CH₃ analogs) .

Example:

A 2017 study resolved contradictions in antimicrobial activity by demonstrating that steric hindrance from the chloromethyl group reduces membrane permeability in Gram-negative bacteria .

Advanced Question

Q. What are the key considerations in designing catalytic systems for selective functionalization?

Methodological Answer:

- Ligand Design: Bulky ligands (e.g., phosphines) direct regioselectivity. For instance, Pd(PPh₃)₄ catalyzes C-Cl bond activation in chloromethyl groups without affecting the ketone .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in Suzuki-Miyaura couplings .

- Temperature Control: Low temperatures (−20°C) minimize side reactions during Grignard additions to the ketone .

Catalytic Optimization Table:

| Reaction Type | Catalyst | Selectivity (%) | Reference |

|---|---|---|---|

| C-Cl Substitution | Pd/C, K₂CO₃ | 85 | |

| Ketone Reduction | NaBH₄, CeCl₃ | 92 | |

| Cross-Coupling | CuI, phenanthroline | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.